molecular formula C27H24F2N2O3S B2606531 6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 893789-78-1

6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2606531
M. Wt: 494.56
InChI Key: DLKAQZKWSNGNTO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antibacterial Applications

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid , a fluorinated compound of the oxacin family, exhibits high broad-spectrum antibacterial activities. The synthesis involves the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, leading to cyclization to the quinolinecarboxylate ester, followed by ethylation and hydrolysis. This compound shows superior antibacterial efficacy against both gram-positive and gram-negative bacteria compared to nalidixic acid and other quinolones (Stefancich et al., 1985).

Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety show enhanced in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. Fluorine atom introduction to the pyrrolidine moiety and the pyridobenzoxazine nucleus significantly reduces toxicity and phototoxicity, highlighting the importance of fluorine in enhancing antibacterial activity and safety profile (Asahina et al., 2008).

Anticancer Applications

In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues : Among these, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) was identified as a potent inducer of apoptosis and an effective inhibitor of breast cancer cell growth and proliferation. FBA-TPQ significantly inhibited the growth of breast cancer xenograft tumors in nude mice, demonstrating its potential as a therapeutic agent for breast cancer treatment (Wang et al., 2009).

Safety And Hazards

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properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O3S/c1-18-5-4-6-21(13-18)35(33,34)26-17-31(16-19-7-9-20(28)10-8-19)24-15-25(30-11-2-3-12-30)23(29)14-22(24)27(26)32/h4-10,13-15,17H,2-3,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKAQZKWSNGNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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